molecular formula C21H20N6O B11214241 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Cat. No.: B11214241
M. Wt: 372.4 g/mol
InChI Key: SLOYXQZAUZIMLZ-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves several steps:

Industrial Production Methods

The industrial production of this compound typically involves the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biological probe for studying various biochemical pathways.

    Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease processes.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic effects .

Properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

InChI

InChI=1S/C21H20N6O/c1-13-8-9-16(10-15(13)3)27-20-18(11-24-27)19(22-12-23-20)25-26-21(28)17-7-5-4-6-14(17)2/h4-12H,1-3H3,(H,26,28)(H,22,23,25)

InChI Key

SLOYXQZAUZIMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C)C

Origin of Product

United States

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